N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
CAS No.:
Cat. No.: VC8987422
Molecular Formula: C29H29N3O
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29N3O |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | (E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
| Standard InChI | InChI=1S/C29H29N3O/c1-2-7-25(8-3-1)23-33-28-15-13-24(14-16-28)21-30-32-19-17-31(18-20-32)22-27-11-6-10-26-9-4-5-12-29(26)27/h1-16,21H,17-20,22-23H2/b30-21+ |
| Standard InChI Key | FLBIGQDCIHPLRM-MWAVMZGNSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
| SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
N-[4-(Benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine features three primary structural components:
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Piperazine Ring: A six-membered diamine ring providing conformational flexibility and serving as a scaffold for substitution.
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Benzylidene Imine: Formed via condensation between the primary amine of piperazine and 4-benzyloxybenzaldehyde, introducing a conjugated C=N bond critical for electronic delocalization.
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1-Naphthylmethyl Group: A bulky aromatic substituent at the piperazine N-position, enhancing lipophilicity and potential π-π stacking interactions with biological targets.
The benzyloxy group (-OCH2C6H5) at the para position of the benzaldehyde moiety contributes to steric bulk and modulates electronic effects, influencing solubility and reactivity.
Molecular Formula and Physicochemical Properties
Based on structural analogs, the compound’s molecular formula is deduced as C29H27N3O, with a molecular weight of 433.55 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O |
| Molecular Weight | 433.55 g/mol |
| IUPAC Name | (E)-N-(4-(benzyloxy)benzylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine |
| Solubility | Likely low in water; soluble in organic solvents (DMSO, DMF) |
| Melting Point | Not reported (estimated 180–220°C based on analogs) |
The extended conjugation across the benzylidene and naphthyl groups suggests strong UV-Vis absorption, potentially useful for analytical detection.
Synthetic Pathways and Optimization
Condensation Reaction Mechanism
The synthesis follows a classic Schiff base formation, involving the reaction of 4-(1-naphthylmethyl)piperazine with 4-benzyloxybenzaldehyde under reflux in anhydrous ethanol or methanol. Acid catalysts (e.g., glacial acetic acid) or molecular sieves accelerate imine formation by removing water.
Reaction Scheme:
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
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Characterization:
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FT-IR: Stretching vibrations at ~1600–1650 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O of benzyloxy).
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NMR:
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¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), imine proton (δ ~8.3 ppm), piperazine protons (δ ~2.5–3.5 ppm).
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¹³C NMR: C=N signal at ~150–160 ppm.
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MS: Molecular ion peak at m/z 433.5 (M⁺).
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Chemical Reactivity and Derivative Formation
Hydrolysis and Stability
The imine bond (C=N) is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the parent amine and aldehyde. Storage under inert atmospheres and low temperatures (-20°C) is recommended to enhance stability.
Electrophilic and Nucleophilic Reactions
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Electrophilic Substitution: The naphthyl group undergoes nitration or sulfonation at the alpha position.
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Nucleophilic Attack: Hydride reagents (e.g., NaBH4) reduce the C=N bond to form secondary amines.
Hypothesized Biological Applications
Antimicrobial Activity
Piperazine-Schiff base hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The naphthyl group may enhance membrane disruption via hydrophobic interactions.
CNS Modulation
Piperazine derivatives often target serotonin and dopamine receptors. The compound’s lipophilicity may facilitate blood-brain barrier penetration, suggesting potential antidepressant or antipsychotic applications.
Challenges and Future Directions
Synthetic Challenges
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Imine Instability: Requires stringent anhydrous conditions during synthesis.
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Low Yield: Bulky substituents hinder reaction kinetics, necessitating optimized stoichiometry.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the benzyloxy and naphthyl groups to enhance bioactivity.
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In Silico Studies: Molecular docking to predict target proteins (e.g., kinases, GPCRs).
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